1-Boc-4-Benzyloxy-3-formylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-Benzyloxy-3-formylindole is a chemical compound with the molecular formula C21H21NO4. It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a benzyloxy group at the fourth position, and a formyl group at the third position of the indole ring. This compound is used in various chemical syntheses and research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-Benzyloxy-3-formylindole can be synthesized through a multi-step process involving the protection of the indole nitrogen, introduction of the benzyloxy group, and formylation at the third position. One common synthetic route involves the following steps:
Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of Benzyloxy Group: The protected indole is then reacted with benzyl bromide in the presence of a base like potassium carbonate to introduce the benzyloxy group at the fourth position.
Formylation: The final step involves the formylation of the indole ring at the third position using a formylating agent such as Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-Benzyloxy-3-formylindole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 1-Boc-4-Benzyloxy-3-carboxyindole.
Reduction: 1-Boc-4-Benzyloxy-3-hydroxymethylindole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Boc-4-Benzyloxy-3-formylindole is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: In the study of indole-based compounds’ biological activities, including their roles as enzyme inhibitors or receptor ligands.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents with anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: In the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-4-Benzyloxy-3-formylindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active indole moiety, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-Benzyloxy-3-hydroxymethylindole: Similar structure but with a hydroxymethyl group instead of a formyl group.
1-Boc-4-Benzyloxy-3-carboxyindole: Similar structure but with a carboxylic acid group instead of a formyl group.
1-Boc-4-Benzyloxy-3-methylindole: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
1-Boc-4-Benzyloxy-3-formylindole is unique due to the presence of the formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and development.
Properties
IUPAC Name |
tert-butyl 3-formyl-4-phenylmethoxyindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)19-17(22)10-7-11-18(19)25-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGERAWRTLSARJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454833 |
Source
|
Record name | 1-Boc-4-Benzyloxy-3-formylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404888-01-3 |
Source
|
Record name | 1,1-Dimethylethyl 3-formyl-4-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404888-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-4-Benzyloxy-3-formylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.